

potential off-target effects of GNE-555

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Compound of Interest

Compound Name: GNE-555

Cat. No.: B1150082

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GNE-555 Technical Support Center

Disclaimer: **GNE-555** is a selective and metabolically stable mTOR inhibitor developed by Genentech.[1][2][3][4] The information provided here is for research purposes only. Limited public data is available regarding the comprehensive off-target profile of **GNE-555**. This guide offers general advice for researchers using mTOR inhibitors and is not a substitute for thorough experimental validation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **GNE-555**?

GNE-555 is a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR) kinase.[1][2][3][4] It functions as an ATP-competitive inhibitor, targeting the kinase domain of mTOR.[2] This inhibition prevents the phosphorylation of downstream mTOR substrates, thereby modulating cellular processes such as cell growth, proliferation, and metabolism.[5][6]

Q2: What is the reported potency of **GNE-555**?

GNE-555 has been reported to have a high potency for mTOR.

Compound	Target	Potency (Ki)
GNE-555	mTOR	1.5 nM
[Source: MedchemExpress, Journal of Medicinal Chemistry][1][7]		

Q3: What are the potential on-target effects of **GNE-555**?

As an mTOR inhibitor, **GNE-555** is expected to impact the PI3K/Akt/mTOR signaling pathway. [5][8] This can lead to:

- Inhibition of cell growth and proliferation.[5][6]
- Induction of autophagy.[2]
- Modulation of protein synthesis.[9]
- Effects on cell metabolism.[6]

Q4: What is known about the selectivity and potential off-target effects of **GNE-555**?

GNE-555 is described as a highly selective mTOR inhibitor.[2][3] It was developed to improve upon earlier mTOR inhibitors by having better selectivity and metabolic stability.[2][3] However, like many kinase inhibitors, there is a potential for off-target activities. Researchers should be aware of potential off-target effects common to mTOR inhibitors, which can include:

- Metabolic changes: Hyperglycemia and dyslipidemia have been observed with mTORC1 inhibitors.[10]
- Immunosuppression: Systemic inhibition of mTOR can have immunosuppressive effects.[10]
- Effects on other kinases: Due to sequence and structural similarities in the ATP-binding pocket of kinases, off-target inhibition of other kinases is a possibility.

Q5: How can I assess the potential off-target effects of **GNE-555** in my experiments?

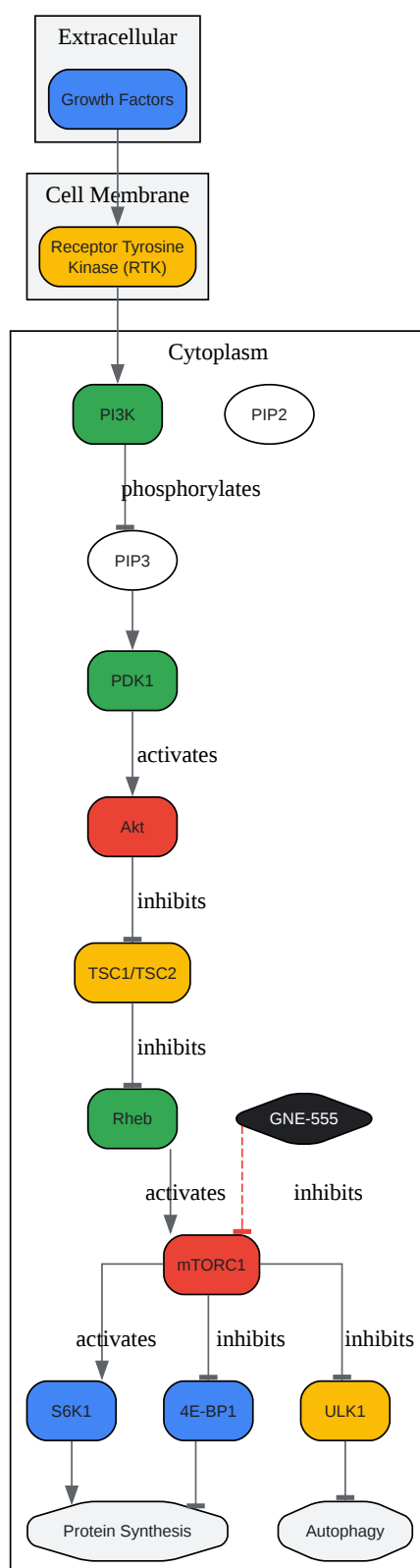
It is crucial to include appropriate controls and secondary assays to investigate potential off-target effects. This can include:

- Using a structurally distinct mTOR inhibitor: Comparing the effects of **GNE-555** with another mTOR inhibitor can help distinguish on-target from off-target effects.
- Rescue experiments: If a downstream effector of mTOR is known, attempting to rescue the phenotype by reintroducing that effector can confirm on-target activity.
- Kinase profiling: Commercially available kinase screening panels can be used to assess the activity of **GNE-555** against a broad range of kinases.
- Phenotypic anchoring: Comparing the observed cellular phenotype with the known consequences of mTOR inhibition can provide evidence for on-target effects.

Troubleshooting Guide

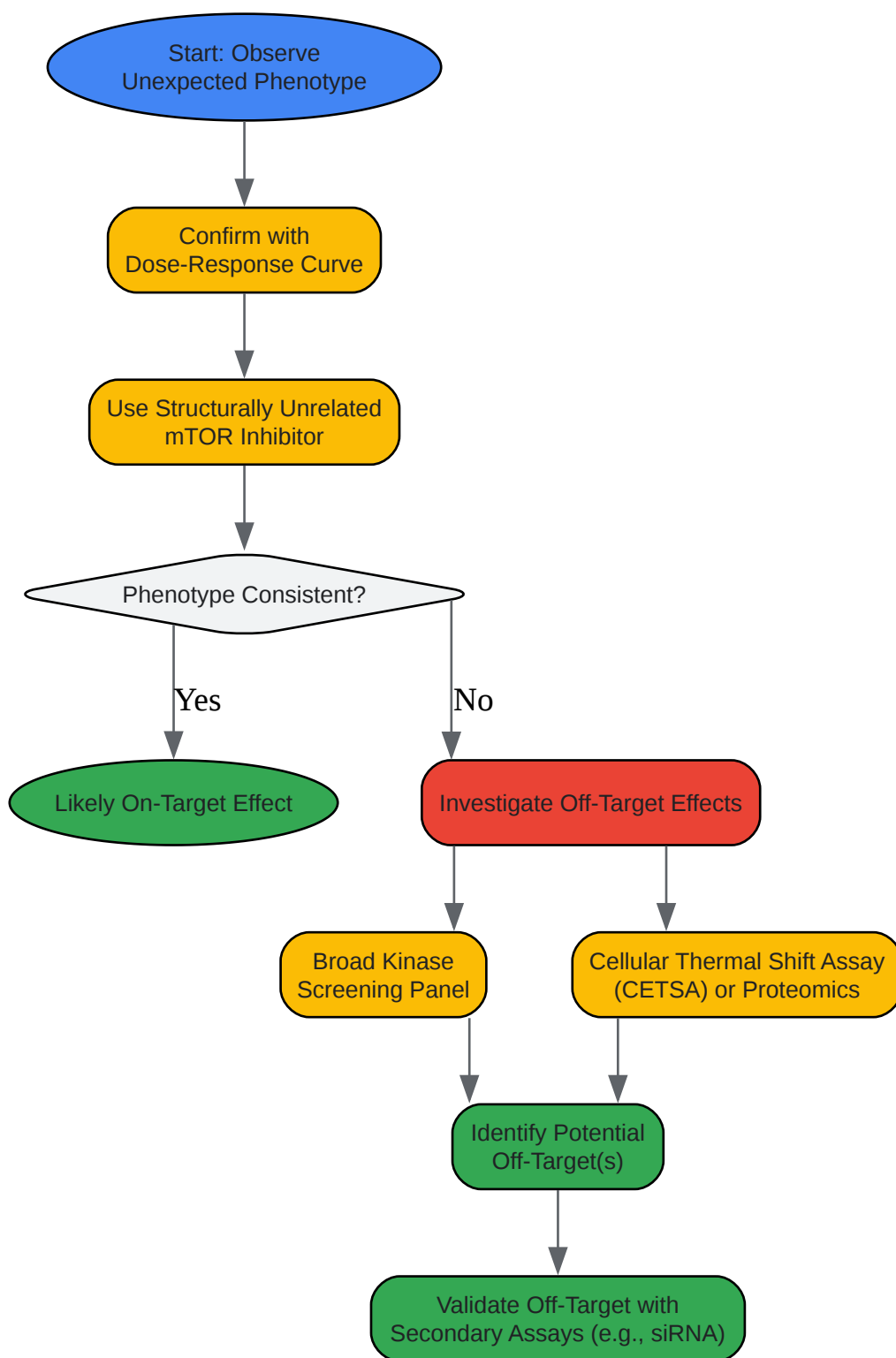
Issue	Potential Cause	Troubleshooting Steps
Observed phenotype is inconsistent with mTOR inhibition.	1. Off-target effect: GNE-555 may be interacting with other cellular targets. 2. Experimental conditions: Suboptimal assay conditions or cell-type specific responses.	1. Perform a dose-response curve to ensure you are using an appropriate concentration. 2. Use a structurally unrelated mTOR inhibitor as a control. 3. Consider a rescue experiment by expressing a constitutively active downstream effector of mTOR. 4. If possible, perform a broad kinase screen to identify potential off-target interactions.
Variability in experimental results.	1. Compound stability: GNE-555 may be degrading under your experimental conditions. 2. Cell line integrity: Changes in cell line characteristics over passages.	1. Prepare fresh stock solutions of GNE-555. 2. Ensure proper storage of the compound. 3. Use early passage, authenticated cell lines.
Unexpected cytotoxicity.	1. High concentration: The concentration of GNE-555 used may be too high, leading to off-target toxicity. 2. On-target toxicity: In some cell lines, potent mTOR inhibition can be cytotoxic.	1. Perform a cytotoxicity assay to determine the IC50 and use concentrations at or below this value for mechanistic studies. 2. Titrate the concentration of GNE-555 to find a non-toxic dose that still effectively inhibits mTOR.

Signaling Pathways and Experimental Workflows



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Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of **GNE-555**.



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Caption: Experimental workflow for investigating potential off-target effects.

Experimental Protocols

1. General Kinase Profiling Assay:

- Objective: To determine the selectivity of **GNE-555** against a panel of protein kinases.
- Methodology:
 - Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology Corp.).
 - Provide a concentrated stock solution of **GNE-555**.
 - Select a kinase panel that includes a broad representation of the human kinome.
 - The service will typically perform radiometric or fluorescence-based assays to measure the enzymatic activity of each kinase in the presence of a fixed concentration of **GNE-555** (e.g., 1 μ M).
 - Results are usually reported as percent inhibition relative to a vehicle control.
 - For any significant "hits" (e.g., >50% inhibition), follow up with IC₅₀ determination to quantify the potency of off-target inhibition.

2. Cellular Thermal Shift Assay (CETSA):

- Objective: To identify the direct protein targets of **GNE-555** in a cellular context.
- Methodology:
 - Culture cells of interest and treat with either vehicle or **GNE-555** at a desired concentration.
 - Lyse the cells to obtain the soluble proteome.
 - Divide the lysate into several aliquots and heat each aliquot to a different temperature for a fixed time (e.g., 3 minutes).
 - Cool the samples and centrifuge to pellet precipitated proteins.

- Collect the supernatant containing the soluble proteins.
- Analyze the soluble protein fraction by Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.
- Drug binding will stabilize the target protein, leading to a higher melting temperature (i.e., it remains soluble at higher temperatures) compared to the vehicle-treated control.

3. Western Blot for mTORC1 Substrate Phosphorylation:

- Objective: To confirm the on-target activity of **GNE-555** by assessing the phosphorylation of downstream mTORC1 substrates.
- Methodology:
 - Plate cells and allow them to adhere overnight.
 - Serum-starve the cells for a few hours to reduce basal mTOR signaling.
 - Pre-treat the cells with various concentrations of **GNE-555** or vehicle for 1-2 hours.
 - Stimulate the cells with a growth factor (e.g., insulin or EGF) for a short period (e.g., 15-30 minutes) to activate the PI3K/Akt/mTOR pathway.
 - Lyse the cells and collect protein lysates.
 - Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
 - Probe the membrane with primary antibodies against phosphorylated S6K1 (e.g., at Thr389) and phosphorylated 4E-BP1 (e.g., at Thr37/46), as well as total S6K1, total 4E-BP1, and a loading control (e.g., β -actin).
 - Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
 - A dose-dependent decrease in the phosphorylation of S6K1 and 4E-BP1 upon **GNE-555** treatment indicates on-target mTORC1 inhibition.

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